molecular formula C12H19BrN2O B8282209 5-Bromo-2-methyl-6-(4-methyl-pentyloxy)-pyridin-3-ylamine

5-Bromo-2-methyl-6-(4-methyl-pentyloxy)-pyridin-3-ylamine

Cat. No. B8282209
M. Wt: 287.20 g/mol
InChI Key: IVSAXWAAHDZUKM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09096525B2

Procedure details

In a 50 ml single-necked round-bottomed flask equipped with a condensor, 1.36 g of crude 3-bromo-6-methyl-2-(4-methyl-pentyloxy)-5-nitro-pyridine is dissolved in 3.15 ml of methanol and the resulting solution stirred. Under cooling using an ice/water bath, 3.15 ml of concentrated aqueous HCl is added dropwise by syringe (precipitation is observed). The ice bath is removed and 2.23 g anhydrous SnCl2 is added in portions. Stirring is continued under heating to reflux for 5.5 h (yellow suspension). After cooling this mixture to ambient temperature, it is concentrated in vacuo to give a yellow solid. After adding dichloromethane, 10 ml of a 4 M aqueous NaOH solution is added (pH 12). After extraction, the organic phase is dried over Na2SO4, filtered and the solvent removed in vacuo to give 1.62 g of a yellow oil. Purification is done by flash chromatography [silica gel cartridge (50 g, 150 ml) of a solid deposition with heptane/ethyl acetate 4:1 (v:v)] to give 490 mg of the compound in the form of a yellow oil. RP HPLC: Retention time of compound: 2.12 minutes.
Quantity
1.36 g
Type
reactant
Reaction Step One
Name
Quantity
3.15 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
3.15 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[C:3]([O:12][CH2:13][CH2:14][CH2:15][CH:16]([CH3:18])[CH3:17])=[N:4][C:5]([CH3:11])=[C:6]([N+:8]([O-])=O)[CH:7]=1.Cl.ClCCl.[OH-].[Na+]>CO>[Br:1][C:2]1[CH:7]=[C:6]([NH2:8])[C:5]([CH3:11])=[N:4][C:3]=1[O:12][CH2:13][CH2:14][CH2:15][CH:16]([CH3:18])[CH3:17] |f:3.4|

Inputs

Step One
Name
Quantity
1.36 g
Type
reactant
Smiles
BrC=1C(=NC(=C(C1)[N+](=O)[O-])C)OCCCC(C)C
Step Two
Name
Quantity
3.15 mL
Type
reactant
Smiles
Cl
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClCCl
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Step Four
Name
Quantity
3.15 mL
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the resulting solution stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
Under cooling
CUSTOM
Type
CUSTOM
Details
(precipitation is observed)
CUSTOM
Type
CUSTOM
Details
The ice bath is removed
ADDITION
Type
ADDITION
Details
2.23 g anhydrous SnCl2 is added in portions
STIRRING
Type
STIRRING
Details
Stirring
TEMPERATURE
Type
TEMPERATURE
Details
under heating
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 5.5 h (yellow suspension)
Duration
5.5 h
CONCENTRATION
Type
CONCENTRATION
Details
it is concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
to give a yellow solid
ADDITION
Type
ADDITION
Details
is added (pH 12)
EXTRACTION
Type
EXTRACTION
Details
After extraction
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the organic phase is dried over Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
the solvent removed in vacuo

Outcomes

Product
Name
Type
product
Smiles
BrC=1C=C(C(=NC1OCCCC(C)C)C)N
Measurements
Type Value Analysis
AMOUNT: MASS 1.62 g
YIELD: CALCULATEDPERCENTYIELD 131.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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